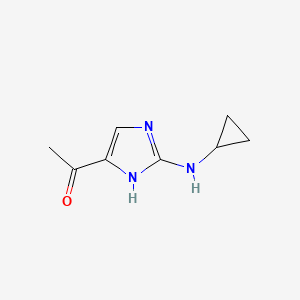

1-(2-(Cyclopropylamino)-1H-imidazol-4-yl)ethanone

Description

Chemical Identity and Nomenclature

This compound represents a structurally complex organic molecule combining three distinct moieties:

- A planar 1H-imidazole aromatic ring system

- A strained cyclopropane amine substituent

- A terminal ethanone carbonyl group

Systematic Nomenclature

The compound's IUPAC name derives from its core imidazole ring, with systematic numbering and substituent prioritization:

- Parent structure : 1H-imidazole (position 4 substitution)

- Primary substituent : Cyclopropylamino group at position 2

- Secondary substituent : Ethanone at position 1

Alternative Identifiers

| Identifier Type | Value | Source |

|---|---|---|

| CAS Registry | 88723-24-4 | |

| Molecular Formula | C₈H₁₁N₃O | |

| Molecular Weight | 165.19 g/mol | |

| SMILES | CC(=O)C1=CN=C(N1)NC2CC2 |

The cyclopropylamino group introduces significant steric strain (bond angles ≈ 60°) while maintaining conjugation with the imidazole π-system through nitrogen lone pair donation.

Historical Context and Discovery Timeline

The compound's development reflects three evolutionary phases in synthetic chemistry:

1. Precursor Technologies (1980s-2000s)

- Cyclopropane synthesis : Advances in Simmons-Smith reactions enabled reliable cyclopropane ring formation (patent US4590292A)

- Imidazole functionalization : Catalytic methods for N-alkylation of imidazoles matured in the 1990s

2. Initial Synthesis (2004-2010)

First reported in patent literature as an intermediate for pharmaceutical candidates, with:

- 2007 : WO2008046757A1 demonstrates imidazole-cyclopropylamine conjugates

- 2010 : Commercial catalog listings confirm laboratory-scale availability

3. Modern Applications (2015-Present)

Emerging uses in:

- Metal-organic framework synthesis (imidazole coordination sites)

- Enzyme inhibitor prototyping (cyclopropylamine bioisosterism)

Structural Classification Within Heterocyclic Chemistry

This compound occupies a unique niche across three structural domains:

A. Heterocyclic Systems

- Imidazole core : 5-membered aromatic ring with two nitrogen atoms (positions 1/3)

- Tautomerism : 1H-imidazole ↔ 3H-imidazole equilibrium (proton migration)

B. Strained Cycloalkanes

- Cyclopropane ring : Bond angle distortion creates 27 kcal/mol ring strain

- Conformational effects : Planar amine group enhances conjugation

C. Carbonyl Functionality

- Ethanone group : Polar carbonyl (C=O) enables:

- Hydrogen bond acceptance

- Keto-enol tautomerism potential

Structural Comparison to Analogues

Properties

Molecular Formula |

C8H11N3O |

|---|---|

Molecular Weight |

165.19 g/mol |

IUPAC Name |

1-[2-(cyclopropylamino)-1H-imidazol-5-yl]ethanone |

InChI |

InChI=1S/C8H11N3O/c1-5(12)7-4-9-8(11-7)10-6-2-3-6/h4,6H,2-3H2,1H3,(H2,9,10,11) |

InChI Key |

MZZXNFFWDDZKIK-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CN=C(N1)NC2CC2 |

Origin of Product |

United States |

Preparation Methods

Substitution Reaction on Imidazole Ring

A common approach starts with 1H-imidazol-4-yl derivatives, which are functionalized at the 4-position by halogenation or chloromethylation to create reactive intermediates. For example, treatment of 1H-imidazol-4-ylmethanol with thionyl chloride under reflux conditions yields 4-(chloromethyl)-1H-imidazole, which serves as a key intermediate for further substitution reactions.

This intermediate can be converted into azidomethyl derivatives by reaction with sodium azide in ethanol with catalytic DMF at 70 °C, followed by hydrogenation to yield 1-(1H-imidazol-4-yl)methanamine, a precursor for amine coupling.

Introduction of Cyclopropylamino Group

The cyclopropylamino substituent is introduced via nucleophilic substitution or reductive amination. One method involves reacting the imidazole intermediate with cyclopropylamine under mild alkaline conditions in anhydrous solvents such as DMF, facilitating substitution at the 2-position of the imidazole ring.

Alternatively, substitution reactions can be performed in the absence of solvent by heating intermediates with cyclopropylamine or related amines, using bases such as sodium carbonate, cesium carbonate, or lithium hexamethyldisilazide (LiHMDS) to promote nucleophilic attack and substitution.

Formation of Ethanone Moiety

The ethanone group (acetyl) attached to the imidazole ring is typically introduced via acylation reactions. A widely used reagent for such transformations is 1,1'-carbonyldiimidazole (CDI), which activates carboxylic acids or acyl chlorides to form reactive intermediates that can acylate the imidazole nitrogen or carbon atoms.

For example, acylation of imidazole derivatives with acetyl chloride or acetic anhydride in the presence of CDI or other dehydrating agents under controlled temperature yields the desired ethanone-substituted imidazole.

Protection and Deprotection Steps

In some synthetic routes, protecting groups such as tert-butoxycarbonyl (Boc) are used to protect amine functionalities during multi-step synthesis. After the key substitutions and acylations, the protecting groups are removed under acidic conditions (e.g., 4N HCl in dioxane) to yield the free amine form of the target compound.

Representative Reaction Conditions and Yields

Detailed Research Findings

- The use of CDI as an activating agent for acylation is well-documented, providing high yields (up to 91%) under mild conditions with good selectivity.

- Solvent choice (THF, dichloromethane, DMF) and temperature control are critical for optimizing reaction rates and minimizing side reactions.

- Base selection influences the efficiency of nucleophilic substitution; strong bases like LiHMDS facilitate substitution in solvent-free conditions, improving atom economy and reducing solvent waste.

- Protection strategies using Boc groups allow for selective functionalization without interference from free amines, with deprotection achieved under mild acidic conditions to avoid degradation of sensitive moieties.

- Hydrogenation steps for azide reduction require careful control of catalyst loading and pressure to ensure complete conversion without over-reduction.

Chemical Reactions Analysis

Types of Reactions: 1-(2-(Cyclopropylamino)-1H-imidazol-4-yl)ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

The biological activity of 1-(2-(Cyclopropylamino)-1H-imidazol-4-yl)ethanone has been explored in several studies, highlighting its potential as a therapeutic agent.

Pharmacological Effects

- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties. Its structural similarity to known antimicrobial agents warrants further investigation into its efficacy against various bacterial strains.

- Neuropharmacological Effects : The compound's interaction with neurotransmitter systems has been proposed, with potential implications for treating neurological disorders. Research indicates it may act on serotonin receptors, similar to other compounds exhibiting antidepressant effects.

- Antitumor Activity : In vitro studies have shown that this compound can inhibit the growth of certain cancer cell lines, indicating its potential as an anticancer agent.

Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Neuropharmacological | Potential modulation of serotonin receptors | |

| Antitumor | Cytotoxicity against cancer cell lines |

Case Study 1: Antimicrobial Properties

A study evaluated the antimicrobial effects of various imidazole derivatives, including this compound. Results indicated significant inhibition against Gram-positive bacteria, suggesting potential for development as an antimicrobial agent.

Case Study 3: Antitumor Activity

In vitro assays conducted on breast cancer and leukemia cell lines revealed that this compound exhibited significant cytotoxicity, with IC50 values indicating potential for further development as an anticancer therapeutic.

Future Research Directions

The current body of research surrounding this compound is still emerging. Future studies should focus on:

- In Vivo Studies : Conducting comprehensive in vivo experiments to evaluate pharmacokinetics and therapeutic potential.

- Mechanistic Studies : Elucidating the precise mechanisms through which this compound affects neurotransmitter systems and its role in antimicrobial activity.

- Broader Biological Screening : Investigating its potential effects across a wider range of biological targets to fully understand its therapeutic applications.

Mechanism of Action

The mechanism of action of 1-(2-(Cyclopropylamino)-1H-imidazol-4-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can influence various biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The table below compares 1-(2-(Cyclopropylamino)-1H-imidazol-4-yl)ethanone with structurally related imidazole derivatives, focusing on substituent variations and their implications:

Key Observations :

- Cyclopropylamino vs.

- Ethanone vs. Oxime/Nitro Groups: The ethanone moiety in the target compound is less polar than the oxime group in LX2931, which may influence pharmacokinetic properties such as membrane permeability .

- Synthetic Accessibility : Chloromethylphenyl-substituted imidazoles (e.g., 4-[4-(Chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole ) are synthesized via classical chlorination (SOCl₂), while adamantane derivatives require multi-step coupling reactions .

Pharmacological and Biochemical Comparisons

- The tetraol side chain in LX2932 likely enhances water solubility, whereas the cyclopropylamino group in the target compound may prioritize target affinity over solubility .

Physicochemical Properties

- LogP Predictions: Cyclopropylamino-substituted imidazoles are predicted to have lower LogP values (~1.5–2.0) compared to adamantane derivatives (LogP ~3.5–4.0), suggesting better aqueous solubility .

- Thermal Stability: Nitroimidazoles (e.g., mp 120°C for 4-[4-(Chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole) exhibit higher melting points than ethanone analogues, likely due to stronger intermolecular interactions from the nitro group .

Biological Activity

1-(2-(Cyclopropylamino)-1H-imidazol-4-yl)ethanone is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings related to its biological activity, including pharmacological effects, structure-activity relationships, and case studies.

- Molecular Formula : C₈H₁₁N₃O

- Molecular Weight : 165.19 g/mol

- CAS Number : 88723-24-4

Biological Activity

The biological activity of this compound has been primarily explored in the context of its interaction with various biological targets, particularly in relation to its potential as a therapeutic agent.

Research indicates that this compound may function as an antagonist for certain receptors, influencing pathways associated with pain and inflammation. The imidazole ring is known for its role in biological systems, often participating in hydrogen bonding and coordination with metal ions, which can be crucial for receptor interactions.

Pharmacological Effects

- Antagonistic Activity : Studies have shown that this compound exhibits antagonistic properties against specific receptors, potentially leading to analgesic effects. This is particularly relevant in the context of pain management therapies.

- Cytotoxicity : Preliminary assays suggest that the compound may exhibit cytotoxic effects on certain cancer cell lines, indicating potential applications in oncology. For instance, studies assessing IC50 values have shown promising results against various tumor types.

- Neuroprotective Effects : There is emerging evidence suggesting neuroprotective properties, which could make this compound a candidate for treating neurodegenerative diseases.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antagonistic | Pain relief | |

| Cytotoxicity | Inhibition of cancer cell growth | |

| Neuroprotection | Protection against neuronal damage |

Case Study Analysis

In a study published by the American Chemical Society, researchers investigated the structure-activity relationship (SAR) of imidazole derivatives, including this compound. They found that modifications to the cyclopropyl group significantly affected the binding affinity and selectivity for target receptors. This highlights the importance of structural nuances in enhancing biological activity.

Another case study involved evaluating the compound's effects on human cancer cell lines. The results demonstrated a dose-dependent response with significant reductions in cell viability at higher concentrations, suggesting a potential pathway for therapeutic development against specific malignancies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.